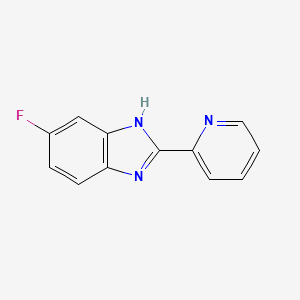

5-Fluoro-2-(2-pyridyl)-1H-benzimidazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-fluoro-2-pyridin-2-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FN3/c13-8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSVDSQFCRIAEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90470258 | |

| Record name | 6-fluoro-2-pyridin-2-yl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875468-81-8 | |

| Record name | 6-fluoro-2-pyridin-2-yl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details a common synthetic methodology, summarizes key characterization data, and presents visual workflows for the synthesis and analysis of this compound.

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents. The incorporation of a fluorine atom into the benzimidazole scaffold can significantly modulate the physicochemical and biological properties of the molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins. 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole (CAS 875468-81-8) is a subject of interest in drug discovery due to its structural motifs, which are present in various bioactive molecules.

Synthesis

A prevalent and effective method for the synthesis of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole is the condensation of a substituted o-phenylenediamine with a pyridine derivative. A widely cited approach involves a reductive cyclization reaction.

Experimental Protocol: Reductive Cyclization

This protocol is based on established methods for the synthesis of similar benzimidazole derivatives.

Materials:

-

4-Fluoro-2-nitroaniline

-

Pyridine-2-carboxaldehyde

-

Sodium dithionite (Na₂S₂O₄) or a similar reducing agent

-

Dimethylformamide (DMF) or another suitable solvent

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-2-nitroaniline and pyridine-2-carboxaldehyde in DMF.

-

Reduction and Cyclization: Add an aqueous solution of sodium dithionite to the reaction mixture. Heat the mixture at a specified temperature (e.g., 80-100 °C) for a designated period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

-

Isolation: Collect the fractions containing the pure product and evaporate the solvent to yield 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole as a solid.

Characterization

The synthesized 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole should be thoroughly characterized to confirm its identity and purity using various analytical techniques.

Physicochemical Properties

| Property | Value |

| CAS Number | 875468-81-8 |

| Molecular Formula | C₁₂H₈FN₃ |

| Molecular Weight | 213.21 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | 181 °C |

Note: The melting point is based on commercially available data and should be experimentally verified.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on the benzimidazole and pyridine rings. The protons on the fluorinated benzene ring will exhibit coupling with the fluorine atom.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show characteristic peaks for the carbon atoms in the benzimidazole and pyridine rings. The carbon atoms on the fluorinated benzene ring will show coupling with the fluorine atom (C-F coupling).

IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching of the imidazole ring (around 3400-3200 cm⁻¹), C=N stretching (around 1630-1610 cm⁻¹), and C-F stretching (around 1250-1000 cm⁻¹).

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 213.21).

Visualized Workflows

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole via reductive cyclization.

Caption: Synthetic workflow for 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole.

Characterization Workflow

This diagram outlines the logical flow for the characterization of the synthesized compound.

Spectroscopic Analysis of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Core Spectroscopic Data

The spectroscopic data for 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole is summarized below. This data is essential for the structural elucidation and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole, both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively. Due to the challenges in sourcing direct experimental data for this specific molecule, the following tables present predicted chemical shifts and typical data for the closely related parent compound, 2-(2-pyridyl)benzimidazole, to provide a reference framework.

Table 1: ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) for 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole | Reported Chemical Shift (δ, ppm) for 2-(2-pyridyl)benzimidazole[1] |

| NH (Benzimidazole) | ~13.0 | 13.1 |

| Pyridyl H-6' | ~8.7 | 8.76 |

| Pyridyl H-3' | ~8.4 | 8.40 |

| Pyridyl H-4' | ~8.0 | 8.03 |

| Benzimidazole H-4 | ~7.8 | 7.77 |

| Benzimidazole H-7 | ~7.6 | 7.61 |

| Pyridyl H-5' | ~7.5 | 7.54 |

| Benzimidazole H-6 | ~7.3 (doublet of doublets) | 7.29 |

Note: The fluorine substitution at the 5-position is expected to cause additional splitting (coupling) in the signals of neighboring protons, particularly H-4 and H-6, and may induce slight shifts in their chemical shift values.

Table 2: ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) for 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole | Reported Chemical Shift (δ, ppm) for 2-(2-pyridyl)benzimidazole |

| Benzimidazole C-2 | ~151 | - |

| Pyridyl C-2' | ~150 | - |

| Pyridyl C-6' | ~149 | - |

| Benzimidazole C-5 | ~159 (d, ¹JCF ≈ 240 Hz) | - |

| Benzimidazole C-7a | ~142 | - |

| Pyridyl C-4' | ~137 | - |

| Benzimidazole C-3a | ~135 | - |

| Pyridyl C-3' | ~125 | - |

| Pyridyl C-5' | ~123 | - |

| Benzimidazole C-7 | ~118 | - |

| Benzimidazole C-4 | ~112 (d, ²JCF ≈ 25 Hz) | - |

| Benzimidazole C-6 | ~105 (d, ²JCF ≈ 25 Hz) | - |

Note: The C-F coupling constants (J-coupling) are a key feature in the ¹³C NMR spectrum of fluorinated compounds. The carbon directly attached to the fluorine (C-5) will show a large coupling constant (¹JCF), while adjacent carbons (C-4 and C-6) will exhibit smaller coupling constants (²JCF).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-F bonds.

Table 3: IR Spectroscopic Data

| Functional Group | Expected Absorption Range (cm⁻¹)[2] | Key Features |

| N-H Stretch (Benzimidazole) | 3400 - 3200 | Broad peak indicating hydrogen bonding |

| Aromatic C-H Stretch | 3100 - 3000 | Sharp, medium intensity peaks |

| C=N Stretch (Imidazole/Pyridine) | 1630 - 1580 | Strong to medium intensity peaks |

| C=C Stretch (Aromatic Rings) | 1600 - 1450 | Multiple sharp peaks of varying intensity |

| C-F Stretch | 1250 - 1000 | Strong, characteristic absorption |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole (C₁₂H₈FN₃), the molecular ion peak ([M]⁺) is expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight.

Table 4: Mass Spectrometry Data

| Ion | Expected m/z | Notes |

| [M]⁺ | 213.07 | Molecular ion peak |

| [M+H]⁺ | 214.08 | Protonated molecular ion (common in ESI) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

-

Data Acquisition for ¹H NMR:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-14 ppm).

-

Use an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

Data Acquisition for ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm for this compound).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol

-

Sample Preparation: Place a small amount of the solid 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, data is collected in the mid-IR range (4000-400 cm⁻¹).

-

-

Data Processing: The resulting spectrum can be analyzed to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Mass Spectrometry

Electrospray Ionization (ESI) Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole in a suitable solvent such as methanol or acetonitrile (typically at a concentration of ~1 µg/mL).

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. This can be a standalone instrument or coupled with a liquid chromatography (LC) system.

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or through an LC column.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate and temperature) to achieve a stable and strong signal for the protonated molecule [M+H]⁺.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions. The accurate mass measurement from a high-resolution mass spectrometer can be used to confirm the elemental composition of the molecule.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole and the relationship between the different spectroscopic techniques in structural elucidation.

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Caption: Integration of spectroscopic data for structural elucidation.

References

An In-depth Technical Guide to the Photophysical Properties of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photophysical properties of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole. While direct experimental data for this specific derivative is limited in published literature, this document extrapolates its expected characteristics based on the well-studied parent compound, 2-(2-pyridyl)-1H-benzimidazole, and the known effects of fluorine substitution on benzimidazole derivatives. This guide covers the synthesis, expected photophysical parameters, and standard experimental protocols for characterization. It is intended to serve as a valuable resource for researchers and professionals in drug development and materials science who are interested in the application of fluorinated benzimidazole compounds.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The introduction of a pyridyl group at the 2-position of the benzimidazole core often leads to compounds with interesting fluorescence characteristics, making them suitable for applications as fluorescent probes and in optoelectronic devices.

The strategic incorporation of a fluorine atom at the 5-position of the benzimidazole ring is anticipated to modulate the electronic and photophysical properties of the parent compound, 2-(2-pyridyl)-1H-benzimidazole. Fluorine, being the most electronegative element, can significantly influence the electron density distribution within the molecule through its inductive and resonance effects. These modifications are expected to impact the absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime of the molecule. Understanding these properties is crucial for the rational design of novel fluorophores for various applications, including biological imaging and sensing.

Synthesis

The synthesis of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole typically proceeds via the condensation reaction of 4-fluoro-1,2-phenylenediamine with pyridine-2-carboxaldehyde. This reaction is a standard method for the formation of 2-substituted benzimidazoles.

A typical experimental protocol would involve dissolving equimolar amounts of 4-fluoro-1,2-phenylenediamine and pyridine-2-carboxaldehyde in a suitable solvent, such as ethanol. The reaction mixture is then heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the product is isolated by cooling the reaction mixture and collecting the precipitated solid by filtration. Further purification can be achieved by recrystallization from an appropriate solvent.

Expected Photophysical Properties

The photophysical properties of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole are expected to be influenced by the electronic effects of the fluorine substituent. The following table summarizes the anticipated properties based on data from the parent compound, 2-(2-pyridyl)-1H-benzimidazole, and general trends observed for fluorinated aromatic compounds.

| Photophysical Parameter | Expected Value/Trend for 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole | Data for 2-(2-pyridyl)-1H-benzimidazole (for comparison) |

| Absorption Maximum (λabs) | Hypsochromic (blue) shift compared to the parent compound. | ~310-330 nm in various solvents. |

| Molar Absorptivity (ε) | Likely to be in the range of 104 M-1cm-1. | High, characteristic of π-π* transitions. |

| Emission Maximum (λem) | Hypsochromic (blue) shift compared to the parent compound. | ~350-380 nm in various solvents. |

| Stokes Shift | Expected to be in the range of 30-60 nm. | Moderate, typical for benzimidazole derivatives. |

| Fluorescence Quantum Yield (ΦF) | Potentially higher than the parent compound due to increased rigidity and reduced non-radiative decay pathways. | Varies with solvent polarity. |

| Fluorescence Lifetime (τF) | Expected to be in the nanosecond range. | Typically in the range of 1-5 ns. |

Rationale for Expected Trends:

-

Hypsochromic Shift: The strong electron-withdrawing nature of the fluorine atom can lower the energy of the highest occupied molecular orbital (HOMO) to a greater extent than the lowest unoccupied molecular orbital (LUMO), leading to an increase in the HOMO-LUMO energy gap. This results in a blue shift in both the absorption and emission spectra.

-

Quantum Yield: The fluorine substitution can enhance the fluorescence quantum yield by increasing the rigidity of the molecular structure, which disfavors non-radiative decay processes such as internal conversion and intersystem crossing.

Experimental Protocols

The characterization of the photophysical properties of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole involves a series of standard spectroscopic techniques.

UV-Vis Absorption Spectroscopy

-

Objective: To determine the absorption maximum (λabs) and molar absorptivity (ε).

-

Methodology:

-

Prepare a stock solution of the compound in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane).

-

Prepare a series of dilutions from the stock solution.

-

Record the absorption spectra of the solutions using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-500 nm).

-

The wavelength of maximum absorbance is identified as λabs.

-

Molar absorptivity is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

-

Fluorescence Spectroscopy

-

Objective: To determine the emission maximum (λem).

-

Methodology:

-

Prepare a dilute solution of the compound in a spectroscopic grade solvent (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).

-

Excite the sample at its absorption maximum (λabs) using a spectrofluorometer.

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

The wavelength of maximum fluorescence intensity is identified as λem.

-

Fluorescence Quantum Yield Measurement

-

Objective: To determine the efficiency of the fluorescence process.

-

Methodology (Relative Method):

-

Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).

-

Prepare solutions of the sample and the standard with matched absorbances at the same excitation wavelength.

-

Record the corrected fluorescence spectra of both the sample and the standard.

-

Calculate the integrated fluorescence intensities (areas under the emission curves) for both the sample and the standard.

-

The quantum yield of the sample (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (ηsample2 / ηstd2) * (Astd / Asample) where I is the integrated fluorescence intensity, η is the refractive index of the solvent, and A is the absorbance at the excitation wavelength.

-

Fluorescence Lifetime Measurement

-

Objective: To determine the average time the molecule spends in the excited state.

-

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Prepare a dilute solution of the compound.

-

Excite the sample with a pulsed light source (e.g., a laser diode or a picosecond laser).

-

Detect the emitted single photons using a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode).

-

Measure the time difference between the excitation pulse and the arrival of the emitted photon.

-

A histogram of these time differences is constructed, which represents the fluorescence decay curve.

-

The fluorescence lifetime (τF) is determined by fitting the decay curve to an exponential function.

-

Potential Applications in Drug Development and Research

The anticipated photophysical properties of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole make it a promising candidate for various applications:

-

Fluorescent Probes: Its potential for high fluorescence quantum yield and sensitivity to the local environment could be exploited for developing probes to study biological systems, such as monitoring enzymatic activity or sensing metal ions.

-

Drug Discovery: The benzimidazole scaffold is a common motif in many pharmaceuticals. Understanding the photophysical properties of fluorinated derivatives can aid in the development of fluorescently labeled drugs for tracking their distribution and mechanism of action within cells and tissues.

-

Materials Science: The compound could be explored as a component in organic light-emitting diodes (OLEDs) or other optoelectronic devices, where the fluorine substitution might enhance device performance and stability.

Conclusion

Technical Guide: Photophysical Characterization of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential photophysical properties of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole, with a primary focus on its fluorescence quantum yield. Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry and drug development, exhibiting a wide range of pharmacological activities including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] The fluorination of these molecules can further enhance their biological activity, making compounds like 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole attractive candidates for novel therapeutic agents.[5] Understanding the photophysical characteristics of these molecules is crucial for their application in fluorescence-based assays, bio-imaging, and as potential therapeutic agents.

Quantitative Photophysical Data

The following table summarizes the key photophysical parameters for 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole. At present, specific experimental values for the quantum yield are not cited in the literature and would need to be determined experimentally using the protocol outlined in the subsequent section.

| Parameter | Symbol | Value | Units | Solvent |

| Molar Absorption Coefficient | ε | To be determined | M⁻¹cm⁻¹ | e.g., Ethanol |

| Absorption Maximum | λabs | To be determined | nm | e.g., Ethanol |

| Emission Maximum | λem | To be determined | nm | e.g., Ethanol |

| Stokes Shift | Δλ | To be determined | nm | e.g., Ethanol |

| Fluorescence Quantum Yield | Φf | To be determined | - | e.g., Ethanol |

| Fluorescence Lifetime | τ | To be determined | ns | e.g., Ethanol |

Experimental Protocol: Determination of Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method, as described by Williams et al.[6] This method involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized standard with a known quantum yield.[6][7][8]

Materials and Equipment

-

5-Fluoro-2-(2-pyridyl)-1H-benzimidazole (sample)

-

Quantum Yield Standard: A well-characterized fluorescent dye with a known quantum yield that absorbs and emits in a similar spectral region to the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) or Rhodamine 6G in ethanol (Φf = 0.95) are common standards.[8]

-

Spectroscopic grade solvents: The same solvent must be used for both the sample and the standard to ensure the refractive index is constant.[6]

-

UV-Vis Spectrophotometer

-

Spectrofluorometer with a monochromatic excitation source and an emission detector.

-

Quartz cuvettes (1 cm path length)

Methodology

-

Preparation of Stock Solutions: Prepare stock solutions of both the 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole and the chosen quantum yield standard in the selected spectroscopic grade solvent.

-

Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be chosen to yield absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.[9]

-

Absorbance Measurements:

-

Record the UV-Vis absorption spectra for all prepared solutions of the sample and the standard.

-

Identify the wavelength of maximum absorption (λabs) for the sample. This will be used as the excitation wavelength for the fluorescence measurements.

-

Ensure the absorbance of each solution at the excitation wavelength is below 0.1.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength of the spectrofluorometer to the λabs of the sample.

-

Record the fluorescence emission spectra for all the prepared solutions of both the sample and the standard. It is crucial to maintain identical experimental conditions (e.g., excitation and emission slit widths) for all measurements.[9]

-

Integrate the area under the fluorescence emission curve for each solution.

-

-

Data Analysis and Calculation:

-

For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

The resulting plots should be linear, and the slope of each line (Gradient) should be determined.[9]

-

The quantum yield of the sample (Φf,sample) can then be calculated using the following equation[6]:

Φf,sample = Φf,std × (Gradsample / Gradstd) × (η²sample / η²std)

Where:

-

Φf,std is the known quantum yield of the standard.

-

Gradsample is the gradient of the plot for the sample.

-

Gradstd is the gradient of the plot for the standard.

-

ηsample is the refractive index of the solvent used for the sample.

-

ηstd is the refractive index of the solvent used for the standard.

Note: If the same solvent is used for both the sample and the standard, the ratio of the refractive indices is 1.

-

-

Visualizations

Experimental Workflow for Quantum Yield Determination

Caption: Workflow for determining fluorescence quantum yield.

Potential Signaling Pathways of Benzimidazole Derivatives

Benzimidazole derivatives are known to interact with various biological targets, and their mechanisms of action can be diverse.[1] While the specific signaling pathways for 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole are not yet elucidated, related compounds have been shown to act as, for example, kinase inhibitors or microtubule disruptors in cancer research.[10] A generalized potential mechanism of action is depicted below.

References

- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemijournal.com [chemijournal.com]

- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 4. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. agilent.com [agilent.com]

- 8. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 9. static.horiba.com [static.horiba.com]

- 10. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility data for 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole is limited. This guide provides a framework of standard methodologies for determining the solubility of poorly soluble compounds, which is applicable to the title compound. The presented data tables are illustrative and based on general principles of solubility for similar chemical structures.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that profoundly influences a drug candidate's journey from discovery to clinical application. For orally administered drugs, adequate aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and subsequent systemic availability. Poor solubility can lead to erratic absorption, low bioavailability, and ultimately, therapeutic failure. Therefore, a thorough understanding and early assessment of a compound's solubility profile are paramount for successful drug development.

Benzimidazole derivatives, including 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole, are a class of heterocyclic compounds with a wide range of pharmacological activities. However, their often-planar and rigid structures can contribute to low aqueous solubility, posing significant challenges for formulation and delivery. This guide outlines the standard experimental protocols used to characterize the solubility of such compounds and provides a logical workflow for these assessments.

Understanding Solubility: Kinetic vs. Thermodynamic

In the context of drug discovery, two primary types of solubility are measured: kinetic and thermodynamic (or equilibrium) solubility.

-

Kinetic Solubility: This is the concentration of a compound at which it precipitates out of a solution when the solution is prepared by adding a concentrated stock solution (typically in DMSO) to an aqueous buffer. It is a measure of how quickly a compound precipitates and is often used in high-throughput screening during early discovery phases.[1][2][3][4]

-

Thermodynamic (Equilibrium) Solubility: This is the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[5][6][7] It represents the true solubility of the compound under specific conditions and is the gold standard for solubility determination, typically measured during lead optimization and pre-formulation stages.[1][5]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for commonly employed solubility assays.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is the benchmark for determining thermodynamic solubility.[5][8][9]

Principle: An excess amount of the solid compound is agitated in a specific solvent or buffer until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Materials and Equipment:

-

5-Fluoro-2-(2-pyridyl)-1H-benzimidazole (solid)

-

Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), etc.)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

-

Analytical balance

-

Vials with screw caps

Protocol:

-

Add an excess amount of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole to a vial containing a known volume of the test solvent. The excess solid should be visually apparent.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100-150 rpm).[9]

-

Agitate the samples for a predetermined time, typically 24 to 72 hours, to ensure equilibrium is reached.[8][9] The time to reach equilibrium should be established by sampling at various time points (e.g., 24, 48, 72 hours) and confirming that the concentration no longer changes.[6][8]

-

After incubation, allow the samples to rest to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with an appropriate solvent if necessary.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

The pH of the final solution should be measured, especially for aqueous buffers.[5]

Kinetic Solubility Determination: Turbidimetric and Nephelometric Assays

These high-throughput methods are suitable for early-stage drug discovery.[1][10][11]

Principle: A concentrated stock solution of the compound in DMSO is serially diluted into an aqueous buffer. The concentration at which the compound precipitates is determined by measuring the turbidity (light absorbance) or nephelometry (light scattering) of the solution.[10][11][12][13]

Materials and Equipment:

-

5-Fluoro-2-(2-pyridyl)-1H-benzimidazole stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

Microtiter plates (e.g., 96- or 384-well)

-

Plate reader capable of measuring absorbance (for turbidimetry) or light scattering (for nephelometry)

-

Liquid handling robotics (for high-throughput applications)

Protocol:

-

Prepare a serial dilution of the 10 mM DMSO stock solution of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole in DMSO in a microtiter plate.

-

In a separate microtiter plate, add the aqueous buffer.

-

Transfer a small volume (e.g., 1-5 µL) of the DMSO stock dilutions to the corresponding wells of the plate containing the aqueous buffer. The final DMSO concentration should typically be low (e.g., 1-2%) to minimize its effect on solubility.[12]

-

Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 1-2 hours).[10][12]

-

Measure the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) for turbidimetry, or measure the forward scattered light using a nephelometer.[11][12][13]

-

The kinetic solubility is determined as the concentration at which a significant increase in turbidity or light scattering is observed compared to a blank control.

Data Presentation: Summarized Solubility Data

| Solvent/Medium | Temperature (°C) | Method | Illustrative Solubility (mg/mL) | Illustrative Solubility (µM) |

| Water | 25 | Shake-Flask | < 0.01 | < 46.9 |

| PBS (pH 7.4) | 37 | Shake-Flask | < 0.01 | < 46.9 |

| 0.1 N HCl (pH 1.2) | 37 | Shake-Flask | 0.05 | 234.5 |

| Ethanol | 25 | Shake-Flask | 1.5 | 7035.3 |

| Methanol | 25 | Shake-Flask | 0.8 | 3752.2 |

| Acetone | 25 | Shake-Flask | 0.5 | 2345.1 |

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | > 50 | > 234510 |

| PBS (pH 7.4) | 37 | Turbidimetric | 0.02 | 93.8 |

Note: The molecular weight of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole is 213.21 g/mol .

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a test compound.

Caption: General workflow for determining thermodynamic and kinetic solubility.

Conclusion

While specific solubility data for 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole is not widely published, this guide provides the necessary framework for its determination. The choice between kinetic and thermodynamic solubility assays depends on the stage of drug development. Early screening can benefit from the high-throughput nature of kinetic assays, while later stages require the accuracy of the equilibrium shake-flask method. A comprehensive understanding of a compound's solubility in various physiologically relevant media and common organic solvents is indispensable for guiding formulation strategies and predicting in vivo performance. Researchers and drug development professionals are encouraged to apply these standard protocols to thoroughly characterize the solubility profile of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole and other promising drug candidates.

References

- 1. Solubility Test | AxisPharm [axispharm.com]

- 2. Aqueous Solubility Assay - Enamine [enamine.net]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. who.int [who.int]

- 9. scielo.br [scielo.br]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 13. evotec.com [evotec.com]

An In-Depth Technical Guide on 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, particularly in the fields of oncology and medicinal chemistry.

Chemical Structure and Properties

5-Fluoro-2-(2-pyridyl)-1H-benzimidazole is a heterocyclic organic compound featuring a benzimidazole core substituted with a fluorine atom at the 5-position and a pyridyl group at the 2-position. The fluorine substitution can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

Chemical Structure:

Physicochemical Properties:

| Property | Value | Source |

| IUPAC Name | 5-fluoro-2-(pyridin-2-yl)-1H-benzo[d]imidazole | - |

| CAS Number | 875468-81-8 | --INVALID-LINK-- |

| Molecular Formula | C₁₂H₈FN₃ | --INVALID-LINK-- |

| Molecular Weight | 213.21 g/mol | --INVALID-LINK-- |

| Appearance | Solid | - |

| Purity | Typically ≥97% (commercially available) | --INVALID-LINK-- |

Synthesis and Characterization

The synthesis of 2-substituted benzimidazoles, including 5-fluoro derivatives, is well-documented in the chemical literature. A general and widely adopted method involves the condensation reaction of an appropriately substituted o-phenylenediamine with an aldehyde or a carboxylic acid.

Experimental Protocol: General Synthesis of 2-Substituted Benzimidazoles

A common synthetic route for compounds of this class involves the reaction of 4-fluoro-1,2-phenylenediamine with pyridine-2-carbaldehyde. The following is a generalized experimental protocol based on established methods for similar benzimidazole syntheses.

Materials:

-

4-Fluoro-1,2-phenylenediamine

-

Pyridine-2-carbaldehyde

-

A suitable solvent (e.g., ethanol, acetic acid, or dimethylformamide)

-

An oxidizing agent (e.g., sodium metabisulfite, p-benzoquinone) or a catalyst (e.g., an acid catalyst)

Procedure:

-

Dissolve equimolar amounts of 4-fluoro-1,2-phenylenediamine and pyridine-2-carbaldehyde in a suitable solvent in a round-bottom flask.

-

Add the oxidizing agent or catalyst to the reaction mixture.

-

The reaction mixture is then typically heated under reflux for a period ranging from a few hours to overnight, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization:

The structure of the synthesized 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

Biological Activity and Potential Applications

Benzimidazole and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a fluorine atom can enhance these activities.

Anticancer and PARP Inhibitory Potential:

Several studies have highlighted the potential of fluoro-substituted benzimidazoles as anticancer agents.[2][3] A particularly promising area of research is their activity as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[4] PARP inhibitors have emerged as a significant class of targeted cancer therapies, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

While direct experimental evidence for the PARP inhibitory activity of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole is not yet published, the structural similarity to other known benzimidazole-based PARP inhibitors suggests that it could be a promising candidate for investigation.[4]

Experimental Protocol: In Vitro PARP-1 Inhibition Assay

To evaluate the PARP-1 inhibitory activity of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole, a standard enzymatic assay can be performed.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone H1 (as a substrate)

-

Biotinylated NAD⁺

-

Streptavidin-coated plates

-

A suitable buffer system

-

Test compound (5-Fluoro-2-(2-pyridyl)-1H-benzimidazole)

-

A known PARP inhibitor as a positive control (e.g., Olaparib)

Procedure:

-

The test compound and positive control are serially diluted to various concentrations.

-

The PARP-1 enzyme, histone H1, and the test compound/control are incubated in the reaction buffer.

-

The enzymatic reaction is initiated by the addition of biotinylated NAD⁺.

-

After a defined incubation period, the reaction is stopped.

-

The reaction mixture is transferred to a streptavidin-coated plate to capture the biotinylated poly(ADP-ribosyl)ated histones.

-

The amount of incorporated biotin is quantified using a colorimetric or chemiluminescent detection method.

-

The IC₅₀ value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is calculated from the dose-response curve.

Logical Workflow for Evaluating Anticancer Potential:

Caption: Workflow for the synthesis, characterization, and evaluation of the anticancer potential of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole.

Signaling Pathway Involvement:

The primary signaling pathway implicated for benzimidazole-based PARP inhibitors is the DNA damage response (DDR) pathway. PARP-1 plays a critical role in sensing and signaling single-strand DNA breaks. Inhibition of PARP-1 leads to the accumulation of these breaks, which, during DNA replication, can be converted into more lethal double-strand breaks. In cancer cells with deficient homologous recombination repair (e.g., BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality and cell death.

Caption: Simplified signaling pathway of PARP-1 inhibition leading to synthetic lethality in HR-deficient cancer cells.

Conclusion

5-Fluoro-2-(2-pyridyl)-1H-benzimidazole represents a molecule of significant interest for medicinal chemists and drug development professionals. Its structural features, particularly the presence of the fluorine atom and the benzimidazole core, suggest potential for potent biological activity, especially as an anticancer agent through mechanisms such as PARP inhibition. While specific experimental data for this compound is limited in the public domain, this guide provides a framework for its synthesis, characterization, and biological evaluation based on established methodologies for related compounds. Further research is warranted to fully elucidate the therapeutic potential of this promising molecule.

References

- 1. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel fluoro-substituted benzimidazole derivatives with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US9302994B2 - Process for the preparation of 5-fluoro-1H-pyrazoles - Google Patents [patents.google.com]

- 4. Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Fluorinated Benzimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of fluorine into the benzimidazole scaffold has emerged as a powerful strategy in medicinal chemistry, leading to the development of derivatives with a broad spectrum of potent biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and antiviral properties of fluorinated benzimidazole derivatives. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms of action through signaling pathway and workflow diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Introduction

Benzimidazole, a heterocyclic aromatic organic compound, is a privileged scaffold in drug discovery due to its structural similarity to naturally occurring purines, allowing for interactions with a wide range of biological targets.[1] The strategic introduction of fluorine atoms into the benzimidazole core can significantly enhance its pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[1] This has led to the exploration of fluorinated benzimidazole derivatives as potent agents against various diseases, including cancer, microbial infections, and viral illnesses.

Anticancer Activity

Fluorinated benzimidazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of receptor tyrosine kinases and disruption of microtubule dynamics.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of representative fluorinated benzimidazole derivatives against various cancer cell lines.

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 5a | 2-aryl benzimidazole | MDA-MB-468 (Breast) | 3.31 | [2] |

| MDA-MB-453 (Breast) | 2.0-9.0 | [3] | ||

| ZR-75-1 (Breast) | 1.81 | [3] | ||

| MCF-7 (Breast) | 2.99 | [3] | ||

| MBIC | 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Breast Cancer Cells | - | [1] |

| Compound 4w | 5-Methoxy-6-substituted-1H-benzimidazole | A549 (Lung) | 1.55 ± 0.18 | [4] |

| Compound 7n | Benzimidazole derivative | SK-Mel-28 (Melanoma) | 2.55 - 17.89 | |

| Compound 7u | Benzimidazole derivative | SK-Mel-28 (Melanoma) | 2.55 - 17.89 | |

| Compound 12b | Benzimidazole analogue | A2780S (Ovarian) | 0.0062 | |

| A2780/T (Paclitaxel-resistant Ovarian) | 0.0097 |

Mechanism of Action: Inhibition of EGFR/HER2 Signaling

Certain 2-aryl benzimidazole derivatives, such as compound 5a , exert their antitumor effects by inhibiting the activity of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[2][3] This inhibition leads to the downregulation of downstream signaling pathways, including the PI3K/Akt and MEK/Erk pathways, which are crucial for cell proliferation and survival.[2][3] The inhibition of these pathways can induce G1-phase cell cycle arrest and apoptosis.[2]

Mechanism of Action: Tubulin Polymerization Inhibition

Other fluorinated benzimidazole derivatives, such as MBIC, function as microtubule inhibitors.[1] They interfere with the polymerization of tubulin, a key component of the cytoskeleton, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] The disruption of microtubule dynamics can also impact signaling pathways like PI3K/Akt, which are associated with resistance to microtubule-targeting drugs.

Antimicrobial Activity

The emergence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. Fluorinated benzimidazoles have shown promising activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected fluorinated benzimidazole derivatives against various microorganisms.

| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| Thiazolo[3,2-a]benzimidazole derivative | Thiazolo[3,2-a]benzimidazole | Various Bacteria | - | [5] |

Mechanism of Action: DNA Gyrase Inhibition

A key mechanism of antibacterial action for many benzimidazole derivatives is the inhibition of DNA gyrase and topoisomerase IV, essential enzymes in bacterial DNA replication.[6][7] These enzymes are responsible for managing DNA supercoiling, a process vital for DNA replication and transcription.[7] By inhibiting these enzymes, fluorinated benzimidazoles block bacterial DNA synthesis, leading to cell death.[7]

Antiviral Activity

Fluorinated benzimidazoles have also been investigated for their antiviral properties, particularly against the Hepatitis C Virus (HCV).

Quantitative Antiviral Data

The following table shows the antiviral activity of representative fluorinated benzimidazole derivatives.

| Compound ID | Derivative Type | Virus/Assay | EC50 | Reference |

| Benzimidazole Derivative | 2-[(4-diarylmethoxy)phenyl]-benzimidazole | HCV Replicon | 1.1 µM | [8] |

| B5 | 2-aminobenzimidazole | HCV Infection | ~1 µM | [9] |

Mechanism of Action: HCV NS5B Polymerase Inhibition

A primary target for anti-HCV drugs is the NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication.[10][11] Certain benzimidazole derivatives act as non-nucleoside inhibitors (NNIs) of NS5B, binding to allosteric sites on the enzyme and inducing conformational changes that inhibit its activity.[10] This disruption of NS5B function halts HCV RNA replication.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of fluorinated benzimidazole derivatives.

Synthesis of 2-Aryl Benzimidazoles

A common method for the synthesis of 2-aryl benzimidazoles involves the condensation of an o-phenylenediamine with an aryl aldehyde.

General Procedure:

-

A mixture of an o-phenylenediamine derivative (1 equivalent) and an aryl aldehyde (1 equivalent) is prepared.

-

A catalyst, such as silica-supported periodic acid (H5IO6-SiO2), is added to the mixture.

-

The reaction is typically carried out in a suitable solvent (e.g., acetonitrile) at room temperature or with gentle heating.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up, which may involve filtration to remove the catalyst and evaporation of the solvent.

-

The crude product is purified by recrystallization or column chromatography to yield the desired 2-aryl benzimidazole.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The fluorinated benzimidazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: MTT solution (e.g., 0.5 mg/mL in media) is added to each well, and the plates are incubated for an additional 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Compound Dilution: The fluorinated benzimidazole derivatives are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the assembly of microtubules from tubulin.

Protocol:

-

Tubulin Preparation: Purified tubulin is prepared in a polymerization buffer.

-

Compound Addition: The fluorinated benzimidazole derivative or a control compound (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer) is added to the tubulin solution.

-

Polymerization Initiation: Polymerization is initiated by raising the temperature to 37°C and adding GTP.

-

Turbidity Measurement: The polymerization of tubulin into microtubules is monitored by measuring the increase in turbidity at 340 nm over time using a spectrophotometer.

-

Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to the controls.

In Vitro DNA Gyrase Inhibition Assay

This assay determines the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Protocol:

-

Reaction Setup: A reaction mixture containing relaxed plasmid DNA (substrate), DNA gyrase, ATP, and the fluorinated benzimidazole derivative at various concentrations is prepared in an appropriate buffer.

-

Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30-60 minutes) to allow for the supercoiling reaction.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a loading dye.

-

Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.

-

Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the control.

In Vitro HCV Replicon Assay

This cell-based assay measures the inhibition of HCV RNA replication.

Protocol:

-

Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon (which often contains a reporter gene like luciferase) are used.

-

Compound Treatment: The cells are treated with various concentrations of the fluorinated benzimidazole derivative.

-

Incubation: The cells are incubated for a period of time (e.g., 48-72 hours) to allow for HCV replication.

-

Quantification of Replication: HCV replication is quantified by measuring the reporter gene activity (e.g., luciferase) or by quantifying HCV RNA levels using RT-qPCR.

-

Data Analysis: The EC50 value (the concentration that inhibits 50% of HCV replication) is calculated.

Conclusion

Fluorinated benzimidazole derivatives represent a highly versatile and promising class of compounds with significant potential in the development of new anticancer, antimicrobial, and antiviral therapies. The incorporation of fluorine enhances their biological activity and provides a basis for the design of next-generation therapeutics. The data and protocols presented in this guide offer a comprehensive resource to aid researchers in the continued exploration and optimization of these valuable molecules. Further investigation into their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the clinical translation of novel fluorinated benzimidazole-based drugs.

References

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 8. Benzimidazole inhibitors of hepatitis C virus NS5B polymerase: identification of 2-[(4-diarylmethoxy)phenyl]-benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 11. NS5B inhibitor - Wikipedia [en.wikipedia.org]

The Strategic Role of Fluorine Substitution in Pyridyl-Benzimidazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridyl-benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful tool to modulate and enhance the pharmacological properties of these molecules. This technical guide provides an in-depth analysis of the role of fluorine substitution in pyridyl-benzimidazole compounds, covering their synthesis, biological activities, and structure-activity relationships (SAR). Detailed experimental protocols for key assays are provided, and quantitative data are summarized in comparative tables. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz DOT language to offer a clear and comprehensive overview for researchers in drug discovery and development.

Introduction: The Significance of Fluorine in Medicinal Chemistry

Fluorine, the most electronegative element, possesses unique properties that make it a valuable tool in drug design. Its small van der Waals radius (1.47 Å) allows it to act as a bioisostere for a hydrogen atom (1.20 Å), often without introducing significant steric hindrance. The introduction of fluorine can profoundly influence a molecule's physicochemical properties, including:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to an increased half-life and improved pharmacokinetic profile of a drug candidate.

-

Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

-

Binding Affinity and Selectivity: The high electronegativity of fluorine can alter the electronic distribution within a molecule, affecting its pKa and ability to form hydrogen bonds or other non-covalent interactions with biological targets. This can lead to enhanced binding affinity and selectivity.

-

Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation for optimal target engagement.

The pyridyl-benzimidazole core, a fusion of pyridine and benzimidazole rings, is a versatile scaffold that interacts with a wide range of biological targets. The strategic placement of fluorine on either the pyridyl or benzimidazole ring, or both, allows for the fine-tuning of these interactions to develop potent and selective therapeutic agents.

Synthesis of Fluorinated Pyridyl-Benzimidazole Compounds

The synthesis of fluorinated pyridyl-benzimidazole derivatives typically involves the condensation of a substituted o-phenylenediamine with a pyridine carboxylic acid or its derivative. The fluorine substituent can be introduced on either of the starting materials.

General Synthetic Pathway

A common synthetic route involves the Phillips-Ladenburg reaction, where an o-phenylenediamine is condensed with a carboxylic acid under acidic conditions, often with heating.

An In-Depth Technical Guide to 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-(2-pyridyl)-1H-benzimidazole is a fluorinated heterocyclic compound belonging to the benzimidazole class of molecules. Benzimidazoles are a significant scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a fluorine atom and a pyridyl group to the benzimidazole core is anticipated to modulate its physicochemical properties and biological efficacy. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies pertinent to 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole, alongside available data on its biological activities and characterization.

Introduction: The Benzimidazole Scaffold

Benzimidazole, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a privileged structure in drug discovery.[1] Its structural similarity to endogenous purines allows it to interact with a variety of biological targets. The versatility of the benzimidazole ring system, which allows for substitutions at various positions, has led to the development of numerous therapeutic agents.

The incorporation of a fluorine atom into pharmacologically active molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2] Similarly, the pyridine ring is a key pharmacophore found in many approved drugs, often contributing to improved solubility and target engagement. The combination of these three moieties in 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole suggests a compound of significant interest for biological investigation.

Discovery and History

While a specific discovery paper for 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole has not been prominently identified in the current literature, the development of 2-substituted benzimidazoles dates back to the early 20th century. The Phillips condensation, first described in 1928, provided a straightforward method for their synthesis and opened the door for extensive exploration of this chemical space. The synthesis and investigation of pyridyl-substituted benzimidazoles have been an active area of research, with studies exploring their potential as antimicrobial and anticancer agents.[3][4] The introduction of fluorine into the benzimidazole scaffold is a more recent development, driven by the growing understanding of the benefits of fluorination in drug design.

Synthesis and Experimental Protocols

The primary synthetic route to 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole is the Phillips condensation reaction. This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.

General Synthesis Pathway

The synthesis of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole involves the reaction of 4-fluoro-1,2-phenylenediamine with pyridine-2-carboxaldehyde, typically in the presence of an oxidizing agent or catalyst.

Caption: General synthesis workflow for 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole.

Detailed Experimental Protocol (Hypothetical)

Based on general procedures for similar compounds, a plausible experimental protocol is provided below. Note: This is a representative protocol and may require optimization.

-

Reaction Setup: To a solution of 4-fluoro-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF), add pyridine-2-carboxaldehyde (1.05 eq).

-

Addition of Reagents: Add a catalytic amount of an oxidizing agent, such as sodium bisulfite or iodine. Alternatively, the reaction can be carried out under aerobic conditions.

-

Reaction Conditions: Heat the reaction mixture to reflux for a period of 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole.

| Property | Value |

| CAS Number | 875468-81-8 |

| Molecular Formula | C₁₂H₈FN₃ |

| Molecular Weight | 213.21 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in organic solvents like DMSO and DMF |

Spectroscopic Characterization (Predicted)

¹H NMR (DMSO-d₆, 400 MHz) δ (ppm):

-

Aromatic protons of the benzimidazole ring: ~7.2-7.8 (m, 3H)

-

Pyridyl protons: ~7.5-8.7 (m, 4H)

-

N-H proton of the imidazole ring: >12.0 (br s, 1H)

¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm):

-

Aromatic carbons of the benzimidazole ring: ~105-145 (including a C-F coupled doublet)

-

Pyridyl carbons: ~120-150

-

C2 carbon of the imidazole ring: ~150-155

-

Fluorine-coupled carbon (C5): A doublet with a large coupling constant (¹JCF) is expected.

Biological Activity and Potential Applications

The biological activity of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole has not been extensively reported in dedicated studies. However, based on the known activities of related compounds, it is a promising candidate for investigation in several therapeutic areas.

Antimicrobial Activity

Benzimidazole derivatives are known to possess broad-spectrum antimicrobial activity.[6] The pyridyl moiety has also been incorporated into many antimicrobial agents. Studies on 2- and 3-pyridinyl-1H-benzimidazoles have demonstrated their activity against various bacteria and fungi.[3] It is hypothesized that 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole could exhibit similar or enhanced antimicrobial properties.

Anticancer Activity

Numerous 2-substituted benzimidazoles have been investigated as potential anticancer agents. Their mechanisms of action are diverse and can include the inhibition of key enzymes such as kinases and poly(ADP-ribose)polymerase (PARP), as well as disruption of microtubule polymerization.[7][8] Copper complexes of 2-(2-pyridyl)benzimidazole have shown promising cytotoxicity against cancer cell lines, mediated by the generation of reactive oxygen species (ROS).[4] The fluorine substituent in 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole could enhance its cell permeability and interaction with target proteins, potentially leading to potent anticancer activity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. mdpi.com [mdpi.com]

- 8. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives [mdpi.com]

Theoretical and Computational Insights into 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental and computational data for this specific molecule in the current literature, this guide leverages data from closely related analogs and established computational methodologies to provide a robust framework for its study. This document outlines detailed experimental protocols for its synthesis and characterization, presents comparative quantitative data from similar structures, and details a standard computational workflow for its theoretical analysis. The guide is intended to serve as a valuable resource for researchers and scientists engaged in the study and development of benzimidazole-based compounds.

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a fluorine atom into the benzimidazole scaffold can significantly modulate its physicochemical and pharmacological properties, such as metabolic stability and binding affinity to biological targets. The 2-(2-pyridyl) substituent is a common motif in ligands for metal complexes and can also influence the biological activity of the molecule. 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole (CAS: 875468-81-8, Molecular Weight: 213.21 g/mol ) is a molecule that combines these features and holds potential for further investigation in drug discovery and materials science. This guide provides a detailed theoretical and computational perspective on this compound.

Experimental Protocols

Synthesis of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole

This protocol describes a plausible synthetic route based on the condensation of 4-fluoro-o-phenylenediamine with pyridine-2-carboxaldehyde.

Materials:

-

4-Fluoro-o-phenylenediamine

-

Pyridine-2-carboxaldehyde

-

Ethanol (or Methanol)

-

Sodium metabisulfite (or another suitable oxidizing agent)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Activated charcoal

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-o-phenylenediamine (1 equivalent) in ethanol.

-

Addition of Aldehyde: To this solution, add pyridine-2-carboxaldehyde (1 equivalent).

-

Condensation: Add a catalytic amount of an oxidizing agent like sodium metabisulfite.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature.

-

Neutralization: Neutralize the mixture with a solution of sodium hydroxide to precipitate the crude product.

-

Filtration and Washing: Filter the precipitate and wash thoroughly with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole. The use of activated charcoal during recrystallization can help to remove colored impurities.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.

-